molecular formula C3H2ClI B094466 Propyne, 3-chloro-1-iodo- CAS No. 109-71-7

Propyne, 3-chloro-1-iodo-

Cat. No. B094466
CAS RN: 109-71-7
M. Wt: 200.4 g/mol
InChI Key: IRSNQGVPSQCWKJ-UHFFFAOYSA-N
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Description

Propyne, 3-chloro-1-iodo-, also known as 3-chloro-1-iodopropyne, is a chemical compound with the molecular formula C3H2ClI. It is a halogenated alkyne that is widely used in scientific research for various applications.

Mechanism Of Action

Propyne, Propyne, 3-chloro-1-iodo-odo-, acts as a halogenating agent in organic synthesis. It can add a halogen atom to a double bond or a triple bond, which can lead to the formation of new compounds. It can also act as a nucleophile in some reactions, where it can attack an electrophilic center and form a new bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of propyne, Propyne, 3-chloro-1-iodo-odo-. However, it has been reported to have cytotoxic effects on cancer cells, which makes it a potential candidate for the development of antitumor agents.

Advantages And Limitations For Lab Experiments

Propyne, Propyne, 3-chloro-1-iodo-odo-, has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It can be used in a wide range of reactions, and it can lead to the formation of new compounds with interesting properties. However, it also has some limitations. It is a toxic and hazardous compound, and it requires special handling and disposal procedures. It is also expensive compared to other reagents.

Future Directions

There are several future directions for the research on propyne, Propyne, 3-chloro-1-iodo-odo-. One direction is to explore its potential as a reagent in the synthesis of new biologically active compounds. Another direction is to investigate its mechanism of action and its effects on different types of cancer cells. Additionally, there is a need to develop safer and more efficient methods for the synthesis and handling of propyne, Propyne, 3-chloro-1-iodo-odo-.

Synthesis Methods

Propyne, Propyne, 3-chloro-1-iodo-odo-, can be synthesized by the reaction of propyne with iodine monochloride. The reaction takes place in the presence of a catalyst, such as copper(II) chloride. The product is obtained by distillation and purification.

Scientific Research Applications

Propyne, Propyne, 3-chloro-1-iodo-odo-, is widely used in scientific research for various applications. It is used as a reagent in organic synthesis, particularly in the preparation of alkynes and alkenes. It is also used in the synthesis of biologically active compounds, such as antitumor agents, antiviral agents, and antimicrobial agents.

properties

IUPAC Name

3-chloro-1-iodoprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClI/c4-2-1-3-5/h2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSNQGVPSQCWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CI)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClI
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148792
Record name Propyne, 3-chloro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyne, 3-chloro-1-iodo-

CAS RN

109-71-7
Record name 1-Propyne, 3-chloro-1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyne, 3-chloro-1-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne, 3-chloro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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